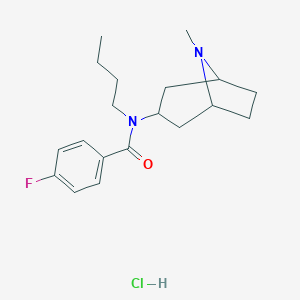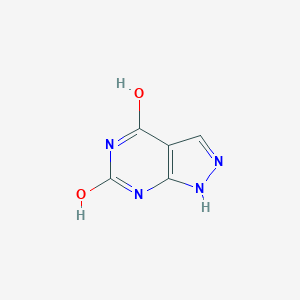![molecular formula C14H9F3O2 B062864 Ácido 3'-(trifluorometil)-[1,1'-bifenil]-4-carboxílico CAS No. 195457-70-6](/img/structure/B62864.png)
Ácido 3'-(trifluorometil)-[1,1'-bifenil]-4-carboxílico
Descripción general
Descripción
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Los compuestos que contienen ácido 3’-(trifluorometil)-[1,1’-bifenil]-4-carboxílico se han utilizado en la síntesis de diodos orgánicos emisores de luz azules (OLED). Estos compuestos poseen alta estabilidad térmica y niveles adecuados de energía fronteriza, lo que los hace adecuados como materiales huésped para OLED azules .
Electroluminiscencia
El máximo de emisión electroluminiscente (EL) de los dispositivos dopados con estos compuestos se exhibió en longitudes de onda específicas, lo que indica su posible uso en aplicaciones electroluminiscentes .
Compuestos fluorados
El grupo trifluorometil en el ácido 3’-(trifluorometil)-[1,1’-bifenil]-4-carboxílico juega un papel importante en varios campos de aplicación. La asociación de este grupo CF3 con calcógenos conduce a nuevos sustituyentes fluorados con propiedades electrónicas y fisicoquímicas muy interesantes .
Compuestos trifluorometilselenilados
Los compuestos trifluorometilselenilados son compuestos emergentes con interesantes propiedades fisicoquímicas. El grupo CF3Se ha investigado menos, pero los compuestos selenilados también desempeñan un papel importante en varios campos de aplicación, desde los materiales hasta las ciencias de la vida .
Síntesis de compuestos bromados
Se ha desarrollado una bromación mejorada y eficiente del 3,5-bis (trifluorometil)benceno. Este proceso involucra la preparación segura y confiable de los reactivos de Grignard 3,5-bis (trifluorometil)fenilo y 3-trifluorometilfenilo, potencialmente explosivos, a partir de los bromuros precursores .
Safety and Hazards
3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It may cause respiratory irritation, skin irritation, and serious eye irritation .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It’s known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity and metabolic stability . This can enhance the compound’s interaction with its targets and result in changes at the molecular level .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can impact the bioavailability of the compound .
Result of Action
Similar compounds have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are used, requires mild and functional group tolerant reaction conditions . Additionally, the trifluoromethyl group can enhance the compound’s stability, potentially making it more resistant to environmental degradation .
Análisis Bioquímico
Biochemical Properties
The trifluoromethyl group in 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine This property can influence its interactions with various biomolecules
Cellular Effects
Compounds with a trifluoromethyl group have been found to play an important role in pharmaceuticals and agrochemicals . Therefore, it is plausible that 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is not well-understood. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Temporal Effects in Laboratory Settings
Compounds containing a trifluoromethyl group, such as the one in this compound, have been found to possess high thermal stability .
Metabolic Pathways
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Transport and Distribution
The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest .
Subcellular Localization
The trifluoromethyl group can be added to change the solubility of molecules containing other groups of interest, which could potentially influence its subcellular localization .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPHDUPXVEMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382235 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195457-70-6 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195457-70-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






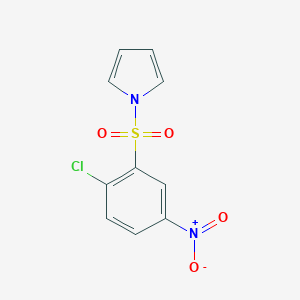
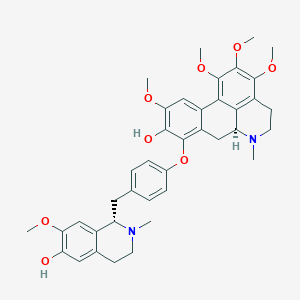
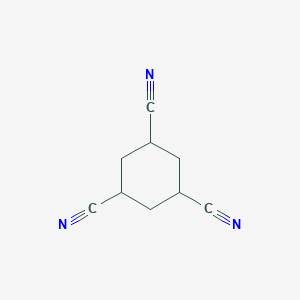


![(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B62804.png)
